Karanjachromene
Description
Contextualization of Chromenes as Natural Products in Chemical Biology
Chromenes, also known as benzopyrans, represent a significant class of heterocyclic compounds widely distributed in natural products. eurekaselect.comresearchgate.netnih.gov These molecules are characterized by a benzene (B151609) ring fused to a dihydropyran ring. orientjchem.org The chromene scaffold is considered "privileged" due to its prevalence in a diverse array of natural products, including alkaloids, tocopherols, and terpenes, and its association with a broad spectrum of biological activities. eurekaselect.comresearchgate.net The inherent low toxicity of many chromene derivatives, coupled with their wide-ranging pharmacological properties, has positioned them as attractive scaffolds for research in medicinal chemistry and chemical biology. eurekaselect.comnih.gov Their biological relevance spans numerous areas, including anticoagulant, antioxidant, anti-inflammatory, antitumor, antiviral, antifungal, and antimicrobial activities, among others. eurekaselect.comorientjchem.org The widespread presence of chromenes in nature and their established bioactivity underscore their importance in the study of natural compounds and their potential applications. researchgate.net
Significance of Karanjachromene as a Furocoumarin Derivative in Research
This compound is a naturally occurring chemical compound that is classified as a pyranoflavonoid, a type of flavonol. wikipedia.org It is also understood in the context of furocoumarins, which are compounds containing a coumarin (B35378) nucleus fused with a furan (B31954) ring. researchgate.netdfg.deciklab.com While this compound is specifically described as a pyranoflavonoid, its structural relationship to coumarins and the presence of fused rings place it within a broader research landscape that includes furocoumarins. Furocoumarins are notable for their diverse biological and pharmaceutical properties, including cytotoxicity, photosensitivity, and insecticidal activity. researchgate.net They are synthesized by many plants as a defense mechanism. ciklab.comnih.gov The elegant tricyclic skeleton of furocoumarins and their pharmacological attributes make them valuable scaffolds in the development of advanced biological agents. researchgate.net this compound's isolation from natural sources like Millettia pinnata (commonly known as Karanja) highlights its origin as a plant secondary metabolite. wikipedia.orgscispace.comoiccpress.com Research into this compound contributes to the understanding of the biological activities associated with this class of natural products.
Historical Perspective on Scholarly Investigations into this compound and Related Compounds
Scholarly investigations into this compound have involved its isolation and structural characterization. This compound has been isolated from the seed oil of Pongamia pinnata (syn. Millettia pinnata). wikipedia.orgscispace.comresearchgate.net Early studies focused on the extraction and identification of this compound from its natural source. For instance, research has reported on the isolation and crystal structure of this compound, providing detailed information about its molecular arrangement. scispace.com Historically, research into related compounds like furocoumarins dates back further, with their phototoxic properties and use in treating skin conditions like vitiligo and psoriasis being recognized. dfg.defrontiersin.org The study of natural products from Pongamia pinnata, including this compound and other phytochemicals like karanjin (B1673290) and pongapin, has been ongoing, driven by the traditional medicinal uses of this plant. oiccpress.comijprajournal.comunair.ac.id These investigations have laid the groundwork for understanding the chemical diversity and potential biological activities of compounds found in this species.
Overview of Major Research Themes and Future Trajectories for this compound Studies
Major research themes involving this compound currently include the investigation of its biological activities and potential therapeutic applications. Studies have explored its interactions with biological targets, such as its binding interaction with NMDAR and caspase-3 in in silico studies related to neuronal apoptosis after ischemic stroke. unair.ac.idunair.ac.id Research has also examined its potential anti-inflammatory and analgesic activities. ijcrr.comijcrr.com Furthermore, investigations into the larvicidal activity of this compound against mosquitoes have been conducted. mdpi.com
Future trajectories for this compound studies are likely to involve further exploration of its mechanisms of action and a broader assessment of its biological properties. Given its classification as a pyranoflavonoid and its relationship to furocoumarins, future research may delve deeper into its potential in areas where these compound classes show promise, such as anticancer, antimicrobial, and antiviral activities. researchgate.netorientjchem.orgresearchgate.net Advanced synthetic routes to chromene and furocoumarin derivatives are continually being developed, which could facilitate the synthesis of this compound analogs for structure-activity relationship studies. rsc.orgmdpi.com The ongoing interest in natural products as sources of novel therapeutic agents suggests that this compound will continue to be a subject of academic research to fully understand its potential in chemical biology and medicinal chemistry. nih.govjst.go.jp
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one |
InChI |
InChI=1S/C21H18O4/c1-21(2)12-11-14-16(25-21)10-9-15-17(22)20(23-3)18(24-19(14)15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
QCLBGWSAIHOGCA-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C(C3=O)OC)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C(C3=O)OC)C4=CC=CC=C4)C |
Synonyms |
pongaflavone |
Origin of Product |
United States |
Natural Occurrence and Methodologies for Isolation of Karanjachromene
Botanical Sources and Geographic Distribution of Karanjachromene
This compound is a phytochemical found in specific plant genera and species. Its presence is notable in plants recognized for their rich secondary metabolite profiles.
Primary Plant Genera and Species Exhibiting this compound Accumulation
The primary botanical source for this compound is Pongamia pinnata (L. Pierre), also known by various common names such as Indian beech tree or Karanja tree. ijcrr.comglobalresearchonline.neteuroasiapub.orgsaapjournals.orgresearchgate.net this compound has been successfully extracted from the seeds of Pongamia pinnata. ijcrr.comijcrr.com While Pongamia pinnata is a significant source, this compound has also been reported in other organisms, including Lonchocarpus heptaphyllus and Millettia xylocarpia. nih.gov Millettia pinnata is listed as a synonym for Pongamia pinnata. wikipedia.orgscispace.com The seed oil of Pongamia pinnata is particularly noted as a source of this compound. scispace.com
Ecological and Environmental Factors Influencing this compound Biosynthesis in Plants
The biosynthesis of secondary metabolites, including flavonoids like this compound, in plants is influenced by a variety of ecological and environmental factors. These factors can impact the content and composition of these compounds. Environmental stresses, both biotic (e.g., pathogens and herbivores) and abiotic (e.g., light exposure, temperature variations, water availability, soil composition, drought, and salinity), play a significant role in shaping secondary metabolite synthesis. nih.govmaxapress.comd-nb.info
Specific environmental conditions have been shown to affect flavonoid biosynthesis. For instance, light intensity, duration, and quality are important factors. maxapress.commdpi.com Increased light intensity can regulate the synthesis of various secondary metabolites, including flavonoids. maxapress.com UV irradiation can also enhance the accumulation of phenylpropanoids, a class of compounds related to flavonoids. nih.gov Temperature is another crucial environmental component influencing enzyme activity and metabolic pathways involved in secondary metabolite synthesis. maxapress.com While high temperatures (30-40°C) can inhibit flavonoid biosynthesis by suppressing gene expression and enzyme activity, low temperatures can sometimes induce biosynthesis. plos.org Water availability (drought) and salinity are also reported to influence secondary metabolite production. nih.govmaxapress.comd-nb.info Soil composition, including the levels of magnesium, potassium, and iron, can influence the accumulation of phenolic compounds in roots. nih.gov
Seasonal variations, which encompass changes in temperature, soil humidity, rainfall, and sunshine duration, are closely related to the variations in plant chemical composition and bioactivity, including flavonoid content. plos.org For example, specific combinations of precipitation, temperature, humidity, and sunshine duration have been observed to favor the accumulation of flavonoids in certain plants. plos.org
Advanced Extraction Techniques for this compound from Plant Matrices
The isolation of this compound from plant materials typically involves extraction techniques aimed at separating the compound from the complex plant matrix. Various methodologies, ranging from traditional solvent-based approaches to more advanced techniques, are employed.
Optimization of Solvent-Based Extraction Methodologies
Solvent-based extraction is a common method for isolating this compound. Soxhlet extraction, a widely used technique, has been successfully applied for extracting this compound from the seeds of Pongamia pinnata. Solvents such as n-hexane, petroleum ether, and alcohol (including methanol) have been utilized in Soxhlet extraction for this purpose. ijcrr.comijcrr.comnih.govinnovareacademics.in
Optimization of solvent-based extraction methodologies involves selecting appropriate solvents and conditions to maximize the yield of the target compound. Methanol (B129727) has been identified as an effective solvent for the initial extraction of bioactive compounds from P. pinnata. nih.gov Following initial extraction, fractionation with different solvents, such as n-hexane and ethyl acetate (B1210297), is often performed to further purify the extract and isolate specific compounds like this compound. nih.gov Column chromatography, frequently using silica (B1680970) gel as the stationary phase and eluting with solvent mixtures of increasing polarity (e.g., n-hexane and ethyl acetate), is a common technique for the separation and isolation of this compound from the crude extract. scispace.comnih.gov
Data from a study on the extraction of this compound from Pongamia pinnata seeds using Soxhlet extraction with different solvents is presented below:
| Solvent | Extraction Method | Plant Part | Yield of this compound | Reference |
| n-hexane | Soxhlet | Seeds | Successfully extracted | ijcrr.comijcrr.com |
| Petroleum ether | Soxhlet | Seeds | Successfully extracted | ijcrr.comijcrr.com |
| Alcohol | Soxhlet | Seeds | Successfully extracted | ijcrr.comijcrr.com |
| Methanol | Soxhlet | Root bark | Initial extraction | nih.gov |
Application of Supercritical Fluid Extraction (SFE) in this compound Isolation
Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a fluid at or above its critical temperature and pressure to extract compounds. Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and dissolution of analytes. scielo.brresearchgate.net SFE, particularly using supercritical CO2, has become a popular choice for the extraction and isolation of natural products due to its advantages, such as low toxicity and the ability to process materials at lower temperatures, which helps limit thermal degradation. scielo.brmdpi.comnih.gov The solvating power of the supercritical fluid can be manipulated by precisely regulating temperature and pressure, allowing for the extraction of compounds with a wide range of polarities. nih.gov While the provided search results discuss SFE in the context of extracting various natural products like flavors, fragrances, and phenolic compounds from different plant materials scielo.brmdpi.commjcce.org.mk, there is no specific information within these results detailing the direct application of SFE for the isolation of this compound from its botanical sources.
Chromatographic and Purification Strategies for High-Purity this compound Isolation
Preparative Liquid Chromatography Techniques (e.g., HPLC, MPLC, Flash Chromatography)
Preparative liquid chromatography techniques are widely used for isolating and purifying natural products on a larger scale compared to analytical chromatography. These methods are effective in separating complex mixtures into individual components based on their polarity or other chemical properties.
Column chromatography, often utilizing stationary phases such as silica gel, is a fundamental step in the purification of this compound scispace.com. Elution with solvent mixtures of varying polarities, such as petroleum ether and ethyl acetate, allows for the separation of different flavonoid compounds scispace.come4journal.com. Studies have shown that specific ratios of these solvents, like a 7:3 mixture of petroleum ether and ethyl acetate, can be effective in eluting this compound-containing fractions scispace.com.
High-Performance Liquid Chromatography (HPLC), particularly in its preparative form, is a powerful technique for achieving high purity. Preparative HPLC can offer purified compounds in a relatively short duration researchgate.net. It has been used for the separation of flavonoids from Millettia pinnata seed extracts nih.gov. For example, reversed-phase HPLC with a C18 column and a mobile phase of methanol and water has been employed for the separation of constituents from Millettia pinnata seed, with detection often performed using a UV detector nih.gov. HPLC analysis is also used to quantify flavonoids, including this compound, in plant extracts science.govresearchgate.net.
Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography are also utilized in the purification workflow, often as intermediate steps before high-resolution techniques like preparative HPLC. These methods allow for faster separation of fractions compared to traditional column chromatography, handling larger sample sizes than analytical HPLC. Preliminary purification using MPLC has been reported in the isolation of compounds from plant extracts .
Countercurrent Chromatography (CCC) Applications for this compound Purification
Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid support, thus minimizing irreversible adsorption of the sample and allowing for high recovery rates. While less frequently mentioned for this compound specifically in the provided results, CCC is a valuable technique for the separation of natural products, particularly flavonoids science.gov. A high-speed counter-current chromatography (HSCCC) method has been developed for the separation of other flavonoids, such as karanjin (B1673290), pinnatin, and pongaflavone, from P. pinnata, using specific three-phase solvent systems science.govscience.gov. This suggests the potential applicability of CCC for the purification of this compound as well, especially for separating it from closely related compounds found in the same plant source.
Advanced Crystallization and Other Refinement Methods for this compound
Crystallization is a crucial step for obtaining high-purity solid compounds. After initial chromatographic separation, fractions containing this compound can be subjected to crystallization to further enhance purity. This compound has been reported to crystallize from ethanol (B145695) scispace.com. Recrystallization is a common method used to purify crystalline residues obtained from chromatographic fractionation scispace.com.
Crystallization can be a slower process compared to preparative HPLC but is effective in achieving high purity researchgate.net. The purity of isolated compounds, including this compound, obtained through crystallization and preparative HPLC can be validated using spectroscopic techniques like UV and NMR, and chromatographic analysis such as HPLC and LC-MS researchgate.net.
Other refinement methods might include techniques like solid-phase extraction or specialized precipitation steps, depending on the specific contaminants present in the extract. However, the provided information primarily highlights chromatography and crystallization as key purification strategies for this compound.
Data Tables
Note: The following tables are presented as static representations. In an interactive format, users might be able to sort, filter, or expand these tables.
Table 1: Reported Natural Sources of this compound
| Plant Species | Part Used (if specified) | Reference |
| Millettia pinnata | Seed oil | wikipedia.orgscispace.com |
| Lonchocarpus heptaphyllus | Data available | nih.gov |
| Millettia xylocarpia | Data available | nih.gov |
Table 2: Examples of Solvents Used in this compound Isolation and Purification
| Application | Solvents Used | Context | Reference |
| Extraction | Methanol | Extracting non-fatty components from oil | scispace.comspu.edu.iq |
| Column Chromatography | Petroleum ether, Ethyl acetate (e.g., 7:3) | Elution from silica gel | scispace.come4journal.com |
| Recrystallization | Ethanol | Purification of crystalline residue | scispace.com |
| Preparative HPLC | Methanol, Water | Mobile phase for separation | nih.gov |
Table 3: Chromatographic Techniques Applied in this compound Purification
| Technique | Application in this compound Purification Context | Notes | Reference |
| Column Chromatography | Fractionation of extracts | Often an initial step, typically with silica gel. | scispace.com |
| Preparative HPLC | High-purity isolation | Effective for final purification step, can be faster than crystallization. | researchgate.netnih.gov |
| MPLC | Preliminary purification | Used as an intermediate step. | |
| Flash Chromatography | Preliminary purification | Used in purification workflow. | |
| Countercurrent Chromatography (CCC) | Potential for purification | Used for related flavonoids from the same source, suggesting applicability. | science.govscience.gov |
Biosynthetic Pathways and Enzymatic Mechanisms of Karanjachromene
Identification of Precursors and Early Stages in Chromene Core Biosynthesis
The foundational steps in the biosynthesis of karanjachromene are expected to align with the general phenylpropanoid pathway, which is the primary route for flavonoid biosynthesis in plants. This pathway typically begins with the amino acids phenylalanine and tyrosine. ontosight.aiamericanelements.comnih.gov These amino acids are converted through a series of enzymatic steps to activated cinnamic acid derivatives, such as 4-coumaroyl-CoA. americanelements.com
Concurrently, the acetate-malonate pathway provides malonyl-CoA, another key precursor for flavonoid synthesis. americanelements.comnih.gov The condensation of 4-coumaroyl-CoA with multiple units of malonyl-CoA, catalyzed by enzymes like chalcone (B49325) synthase (CHS), forms a chalcone scaffold. nih.govwikidata.orgphcog.comresearchgate.net Chalcone is a central intermediate in the biosynthesis of various flavonoids, including the flavanones from which pyranoflavonoids like this compound are derived. nih.govfishersci.nlwikipedia.org
While direct experimental evidence specifically detailing the earliest precursors leading solely to this compound is limited, the established pathways for related plant specialized metabolites strongly indicate the involvement of these fundamental phenylpropanoid and polyketide building blocks.
Specific Enzymatic Transformations Leading to Furan (B31954) Ring Formation in this compound
A defining feature of this compound is its fused furan ring. The formation of this furan ring is a critical step in its biosynthesis and likely involves specific enzymatic prenylation and subsequent cyclization reactions. Studies on related furanoflavonoids, such as karanjin (B1673290) and pongamol (B1679048) found in Millettia pinnata, provide insights into this process. fishersci.nlwikipedia.org
A proposed biosynthetic pathway for karanjin and pongamol suggests that the furan ring structure is derived from dehydrotremetone (B1202448) and is fused to a flavonoid backbone biosynthesized from chalcone. fishersci.nlwikipedia.org This fusion and subsequent rearrangement are proposed to involve enzymes like chalcone isomerase (CHI). fishersci.nlwikipedia.org While this compound has a different substitution pattern compared to karanjin and pongamol, the principle of furan ring formation linked to a flavonoid core through enzymatic action is likely conserved.
In the biosynthesis of furanocoumarins, which also contain a fused furan ring, precursors like umbelliferone (B1683723) and marmesin (B225713) are involved, with marmesin serving as a key intermediate in the formation of the furan ring. fishersci.at This suggests that similar prenylation and cyclization mechanisms, mediated by specific enzymes, are likely at play in this compound biosynthesis, resulting in the characteristic pyrano ring system which is part of the chromene core and the fused furan ring. The precise enzymatic machinery responsible for the prenylation and subsequent cyclization steps leading to the furan ring in this compound requires further dedicated investigation.
Isotopic Labeling Studies for Elucidating this compound Biosynthetic Intermediates
Isotopic labeling studies are powerful tools for tracing the incorporation of precursors into complex natural products and elucidating biosynthetic pathways. By feeding plants isotopically labeled precursors (e.g., with ¹³C or ²H), researchers can track which atoms from the precursor are incorporated into the final compound, thereby mapping the sequence of enzymatic transformations. thegoodscentscompany.comwikipedia.orgwikidata.orgwikipedia.orgnih.gov
While general methodologies for isotopic labeling in plant biosynthesis studies are well-established for various compound classes, including polyketides and terpenes thegoodscentscompany.comwikidata.org, specific published isotopic labeling studies focused directly on the biosynthesis of this compound were not identified in the reviewed literature. However, such studies would be invaluable for definitively confirming the incorporation of proposed precursors like phenylalanine, acetate (B1210297), and intermediates like chalcone, and for dissecting the precise origin of the carbon atoms in the furan and pyrano rings of this compound. For instance, feeding studies with [¹³C]-labeled phenylalanine or acetate could provide direct evidence for their roles as primary building blocks.
Comparative Biosynthetic Analyses with Related Furocoumarins and Other Natural Products
Comparing the biosynthesis of this compound with that of related natural products, particularly other furanoflavonoids and furanocoumarins, is essential for understanding common themes and unique variations in their biosynthetic logic. This compound shares the furan ring system with furanocoumarins and the flavonoid backbone with other flavonoids.
The proposed pathway for karanjin and pongamol, which are structurally similar furanoflavonoids found in the same plant species, provides a direct comparative model. fishersci.nlwikipedia.org This comparison suggests that a common flavonoid precursor is likely involved, with the divergence occurring in the subsequent steps leading to the specific furanoflavonoid structure. The involvement of chalcone and chalcone isomerase in the proposed karanjin/pongamol pathway highlights the central role of these enzymes in shaping the flavonoid scaffold before or during the furan ring formation. fishersci.nlwikipedia.org
Comparing with furanocoumarin biosynthesis, where prenylation of coumarin (B35378) precursors like umbelliferone and marmesin is key to furan ring formation fishersci.at, suggests analogous prenylation events likely occur in this compound biosynthesis, albeit on a flavonoid-like precursor. These comparative analyses allow researchers to hypothesize potential enzymatic steps and intermediates in the this compound pathway and guide future experimental investigations.
While detailed enzymatic mechanisms specific to this compound remain to be fully elucidated, the available information on related pathways provides a strong framework for understanding its probable biosynthetic origins from common plant metabolic precursors through a series of enzymatic transformations, including those involved in chromene and furan ring formation.
Chemical Synthesis of Karanjachromene and Analogues
Total Synthesis Strategies for Karanjachromene
Total synthesis of complex natural products like this compound involves constructing the molecule from simpler, readily available starting materials through a series of controlled chemical reactions. The synthesis of this compound presents challenges related to the formation of the fused pyran ring and the substituted flavone (B191248) core.
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound (3-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one) typically involves dissecting the molecule into simpler precursors. The core structure consists of a flavone moiety fused with a 2,2-dimethylpyran ring. A common strategy in flavonoid synthesis is the cyclization of a chalcone (B49325) or a related precursor. The 2,2-dimethylpyran ring is often introduced through the reaction of a phenol (B47542) with an isoprene (B109036) equivalent or by cyclization of a prenylated phenol.
Therefore, a retrosynthetic approach might consider disconnecting the molecule at the bond connecting the pyran ring to the flavone core, or within the flavone structure itself. The formation of the pyran ring could be envisioned from a suitably substituted phenol precursor. The flavone part, a 3-methoxy-2-phenylchromen-4-one system, could potentially be derived from a chalcone intermediate via oxidative cyclization. preprints.org
Key Synthetic Intermediates and Reaction Sequences
Early work on the synthesis of this compound and its analogues explored various reaction sequences. A convenient synthesis of this compound (also referred to as pongaflavone) and related compounds was reported, involving specific intermediates and reaction steps. unam.mx
The formation of the 2,2-dimethylpyran ring, a crucial part of the this compound structure, can be achieved through the cyclodehydrogenation of o-(3,3-dimethylallyl)phenols. unam.mx This reaction involves the formation of the cyclic ether linkage.
Another common approach in flavonoid synthesis, relevant to the this compound scaffold, involves the use of chalcones as intermediates. researchgate.netpreprints.orgscience.govscience.govresearchgate.net Oxidative cyclization of appropriately substituted o-hydroxychalcones can lead to the formation of the chromen-4-one system present in this compound. preprints.orgresearchgate.net
Specific reaction sequences would involve coupling the precursors for the substituted benzene (B151609) ring, the pyran ring, and the phenyl ring, followed by cyclization and functional group transformations (such as introducing the methoxy (B1213986) group). Detailed synthetic routes often involve multiple steps, each requiring specific reagents and conditions to achieve the desired connectivity and functionalization.
Stereoselective and Chemoselective Approaches in this compound Synthesis
While this compound itself does not possess chiral centers within its core structure, the synthesis of related chromene and flavonoid compounds often involves considerations of stereochemistry and chemoselectivity, particularly when dealing with more complex analogues or when forming the pyran ring.
The enzyme-catalyzed formation of the 2,2-dimethylchromene ring from a prenylated phenol has been studied, highlighting the potential for stereoselective control in this key cyclization step in biological systems. unam.mx In laboratory synthesis, achieving high chemoselectivity is crucial to ensure that reactions occur at the desired functional groups without affecting other parts of the molecule. For instance, selective cyclization or functional group transformations are necessary to build the fused ring system accurately.
Stereoselective synthesis methodologies are broadly applied in the synthesis of natural products, including flavonoids, and involve techniques to control the absolute or relative stereochemistry of chiral centers or axes. researchgate.netresearchgate.netwiley.com Although specific details on stereoselective approaches for this compound's total synthesis were not extensively detailed in the search results, the principles of stereoselective and chemoselective reactions are fundamental in constructing complex molecules like flavonoids and their analogues.
Semi-Synthesis of this compound from Naturally Occurring Precursors
This compound is a natural product isolated from plants like Pongamia pinnata. wikipedia.orgresearchgate.netresearchgate.net Semi-synthesis involves using a naturally occurring compound as a starting material and converting it into the target molecule through chemical reactions.
While this compound itself is isolated from P. pinnata, other related compounds like pongamol (B1679048) and karanjin (B1673290) are also found in the same plant. researchgate.netresearchgate.netresearchgate.netwikidata.orgthegoodscentscompany.comresearchgate.netlipidmaps.orgnih.govuni.lunih.govunair.ac.idresearchgate.netmdpi.comphcogj.comresearchgate.netthesciencein.org Pongamol is a diketone researchgate.net, and karanjin is a furanoflavonoid phcogj.com. Although the search results did not explicitly detail a semi-synthetic route to this compound starting from pongamol, karanjin, or other P. pinnata constituents, such approaches are common in natural product chemistry to obtain target compounds that may be present in lower yields in the natural source or to create modified analogues. A semi-synthetic route would involve specific chemical transformations to convert the natural precursor's structure into that of this compound.
Development of Novel Synthetic Methodologies for Chromene Scaffolds Applicable to this compound
The chromene scaffold is a prevalent structural motif in natural products and synthetic compounds with diverse biological activities. researchgate.netuobaghdad.edu.iq The development of efficient and novel synthetic methodologies for constructing chromene rings is an active area of research. These methodologies are often applicable to the synthesis of compounds like this compound, which contain this core structure.
Recent advancements in chromene synthesis include one-pot multicomponent reactions, which offer advantages in terms of efficiency and atom economy. researchgate.netuobaghdad.edu.iqnih.gov These reactions often involve the condensation of phenols or salicylaldehydes with activated alkenes or alkynes, sometimes catalyzed by various reagents including metal nanoparticles or organic bases. researchgate.netuobaghdad.edu.iqnih.gov
Specific examples of novel methodologies for chromene synthesis include reactions involving 2-hydroxybenzaldehydes with α,β-unsaturated carbonyl compounds unam.mx, the use of catalysts like biogenic tin oxide nanoparticles researchgate.net, and metal-free approaches utilizing Diels-Alder reactions followed by aromatization rsc.org. These methods aim to provide more convenient, regioselective, and potentially stereoselective routes to the chromene system, which could be integrated into a total synthesis strategy for this compound or used to prepare key intermediates. The synthesis of 2,2-dimethyl-2H-1-benzopyrans, the specific type of chromene ring found in this compound, has been a focus of some synthetic efforts. unam.mx
Synthesis of Structural Analogues and Isomers of this compound
The synthesis of structural analogues and isomers of this compound is important for exploring structure-activity relationships and discovering compounds with potentially improved properties. Analogues can involve modifications to the substitution pattern on the phenyl or chromene rings, alterations to the methoxy group, or variations in the fused pyran ring. Isomers would have the same molecular formula but different structural arrangements.
The convenient synthesis of this compound reported by Jain et al. also described the synthesis of its analogues. unam.mx This suggests that the synthetic route developed can be adapted to incorporate different substituents or structural features, leading to a library of related compounds.
Synthesis of flavonoid and chalcone derivatives, which are structurally related to this compound, often employs similar synthetic strategies, such as the cyclization of chalcones. preprints.orgscience.govscience.govresearchgate.net Modifications to the starting materials used in these cyclization reactions allow for the introduction of various substituents on the resulting flavonoid or chromene scaffold.
Examples of analogues mentioned in the literature include pongachromene researchgate.netresearchgate.net, which is also found in Pongamia pinnata and has a similar pyranochromene structure but differs from this compound. The synthesis of these related natural products and their synthetic analogues contributes to the broader understanding of how to construct this class of compounds. unam.mxresearchgate.netacs.org The ability to synthesize a range of analogues allows for systematic studies of how structural changes impact physical, chemical, and biological properties.
Synthesis of Positionally Modified Furochromenes
Furochromenes, which contain both furan (B31954) and chromene ring systems, are a class of compounds structurally related to this compound. nih.govmdpi.com Synthetic routes to furochromenes and their analogues have been developed, often involving the construction of the furan ring onto a pre-existing chromene (or coumarin) scaffold or vice versa. nih.govnih.gov
One approach to synthesizing furochromenes involves the condensation of hydroxycoumarins with α-carbonyl compounds or glyoxal (B1671930). For instance, the condensation of hydroxycoumarins and glyoxal in an alcohol-water medium at high temperatures can lead to the formation of furochromenes, with a simultaneous binding of alcohol resulting in an alkoxy substituent at the C/2 position of the furan ring. google.com.pggoogle.com Carrying out this condensation at lower temperatures in a non-alcoholic medium can prevent the formation of the alkoxy substituent, resulting in a hydroxy substituent at the C/2 position. google.comgoogle.com
Another method for synthesizing furochromene derivatives involves reacting 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (a coumarin (B35378) derivative) with differently substituted α-halogen ketones under Williamson conditions. tandfonline.comunica.it This reaction introduces a 2-oxo-2-arylethoxy group at the C7 position of the chromene scaffold. Subsequent cyclization can then form the furan ring, leading to furochromene derivatives substituted at positions 4 and 9 with methyl groups, a substituted aromatic ring at position 6, and a methylcarboxylic acid at position 3. tandfonline.comunica.it
Research has also explored the chemical reactivity of furochromones, such as visnagin (B192663) and khellin, which are natural furochromenes, as starting materials for synthesizing novel heteroannulated difuro[3,2-c:3′,2′-g]chromenes through reactions with cyclic methylene (B1212753) ketones. mdpi.com
Synthesis of Chromene Derivatives with Varied Side Chains
The synthesis of chromene derivatives with varied side chains is an active area of research, driven by the diverse biological activities of these compounds. researchgate.netresearcher.lifederpharmachemica.com Various synthetic methodologies have been developed to introduce different functional groups and side chains onto the chromene core. researchgate.netderpharmachemica.com
One common strategy for synthesizing chromene derivatives is the one-pot, multi-component reaction involving a phenol (such as resorcinol (B1680541) or salicylaldehyde (B1680747) derivatives), an aldehyde, and a compound with an activated methylene group (like malononitrile (B47326) or ethyl cyanoacetate). researchgate.netderpharmachemica.comfrontiersin.orgresearchgate.net These reactions are often catalyzed by bases, organic bases, or heterogeneous catalysts. researchgate.netderpharmachemica.comfrontiersin.org For example, the reaction of resorcinol, aryl aldehydes, and malononitrile in the presence of diethylamine (B46881) can yield 2-amino-4H-chromene derivatives. frontiersin.org The use of catalysts such as magnesium oxide or 2-aminopyridine (B139424) in one-pot reactions has also been reported for the synthesis of pyran annulated chromene derivatives and 4H-chromenes. frontiersin.org
Another approach involves the reaction of salicylaldehydes with amines and alkenyl boronic acids or alkenyl trifluoroborates, leading to the formation of 2H-chromenes. nih.gov This method allows for the introduction of alkenyl side chains, which can be further modified. nih.gov
Domino Knoevenagel-cyclization reactions of 2H-chromene and chroman derivatives containing ortho-formylaryl amine or ether side chains have been utilized to synthesize chiral condensed heterocycles with new chirality centers. bohrium.com These reactions can proceed through different mechanisms, including intramolecular hetero Diels-Alder reactions. bohrium.com
The introduction of various functional groups at different positions of the chromene ring is a key aspect of synthesizing derivatives with tailored properties. derpharmachemica.com Studies have investigated the impact of substituents on the synthesis efficiency and the biological activities of the resulting chromene derivatives. derpharmachemica.comacs.org For instance, incorporating hydrophobic groups or modifying substitutions with ethers can influence the binding selectivity towards specific biological targets. frontiersin.org
Research findings indicate that different catalysts and reaction conditions can significantly impact the yield and efficiency of chromene synthesis. researchgate.net Novel catalysts, including bimetallic nanoparticles supported on ionic liquids and magnetic nanoparticles, have been explored for the one-pot synthesis of chromene derivatives. researcher.lifejst.go.jp Visible light-promoted methodologies have also emerged as greener approaches for the synthesis of chromene derivatives. researchgate.net
The synthesis of chromene derivatives with specific side chains has been demonstrated for various applications, including the preparation of potential insect control agents and compounds with anti-HIV activity. unam.mx The ability to synthesize chromene derivatives with diverse side chains and substitution patterns is crucial for exploring their chemical space and identifying compounds with desired properties. researchgate.netderpharmachemica.com
Structure Activity Relationship Sar Studies of Karanjachromene and Its Derivatives
Impact of Furan (B31954) Ring Substitutions on Biological Activities
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a significant component of karanjachromene's structure. numberanalytics.comwikipedia.org The reactivity and electronic properties of this ring make it a key target for substitutions that can modulate the biological activity of the parent molecule. numberanalytics.com Furan is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. numberanalytics.comchemicalbook.com The position of substitution on the furan ring is critical, with the 2-position being more susceptible to electrophilic attack than the 3-position due to the greater stability of the resulting intermediate. pearson.com
Role of the Chromene Moiety in Ligand-Receptor Interactions
The chromene moiety, a bicyclic ether, is another essential structural feature of this compound. This part of the molecule is known to participate in crucial interactions with biological receptors. nih.gov The chromene ring system can engage in various non-covalent interactions, such as hydrophobic interactions, hydrogen bonding, and π-π stacking, which are fundamental for the binding of a ligand to its receptor. nih.govusask.ca
Influence of Aromatic Ring Substituents on Pre-clinical Biological Potency
The aromatic rings of this compound provide a scaffold that can be modified with various substituents to enhance its pre-clinical biological potency. openaccessjournals.com The nature, position, and number of these substituents can have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity. libretexts.orglibretexts.org
For example, the addition of hydroxyl or methoxy (B1213986) groups to the aromatic rings of flavonoids, a class of compounds to which this compound belongs, has been shown to significantly increase their biological activity in some cases. nih.gov These groups can participate in hydrogen bonding with receptor sites and alter the molecule's solubility and distribution characteristics. optibrium.com The position of these substituents is also crucial; for instance, studies on other flavonoids have shown that the presence of a hydroxyl group at specific positions on the B-ring is vital for neuroprotective and antioxidant activities. nih.gov Therefore, strategic substitution on the aromatic rings of this compound is a key approach in medicinal chemistry to optimize its therapeutic effects. wikipedia.org
Conformational Analysis and Its Correlation with Biological Profiles
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org Most drug molecules, including this compound, are flexible and can adopt multiple conformations. ijpsr.com The specific three-dimensional shape, or conformation, that a molecule adopts is critical for its interaction with a biological receptor, as it must fit into the receptor's binding site in a "lock-and-key" or "induced-fit" manner. drugdesign.org
In silico Approaches to SAR Analysis of this compound Analogues
In silico methods, which utilize computer simulations, have become indispensable tools in modern drug discovery for analyzing the structure-activity relationships of compounds like this compound and its analogues. rsc.org These computational approaches can predict various properties of molecules, thereby accelerating the process of identifying promising drug candidates. mdpi.comsimulations-plus.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound and its derivatives, molecular docking studies have been performed to investigate their binding affinity with various receptors. For instance, this compound has shown good binding affinity with receptors implicated in age-related macular degeneration, such as P2X7, PPAR, and RAGE. nih.govnih.govresearchgate.net In another study, this compound demonstrated the strongest binding energy to the N-methyl-D-aspartate receptor (NMDAR), suggesting its potential to inhibit neuronal apoptosis. researchgate.netunair.ac.idunair.ac.id
ADME/T Prediction: This involves the computational prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. optibrium.comuniroma1.it These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. mdpi.com In silico analyses have indicated that this compound possesses drug-like properties and does not violate Lipinski's rule of five, which is a guideline to evaluate drug-likeness. nih.govnih.gov Platforms like ADMETlab provide tools for such systematic evaluations. scbdd.com
Binding Energy Calculations: These calculations provide a quantitative measure of the strength of the interaction between a ligand and its receptor. researchgate.netaps.orgwikipedia.orgvasp.atresearchgate.net Higher binding energy (more negative value) generally indicates a more stable and potent ligand-receptor complex. In molecular docking studies, the binding energies of this compound with different protein targets have been calculated to rank its potential efficacy against various diseases. For example, the binding energy of this compound with NMDAR was found to be -5.83 kcal/mol, which was stronger than the native ligand. unair.ac.idunair.ac.id
Below is an interactive data table summarizing the results of molecular docking studies involving this compound and its related compounds from Pongamia pinnata.
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| This compound | NMDAR | -5.83 | unair.ac.idunair.ac.id |
| Karanjin (B1673290) | NMDAR | -5.12 | unair.ac.idunair.ac.id |
| Pongapin | NMDAR | -5.03 | unair.ac.id |
| Pongachromene | NMDAR | -5.13 | unair.ac.id |
| This compound | Caspase-3 | -4.98 | unair.ac.id |
| Karanjin | Caspase-3 | -4.87 | unair.ac.id |
| Pongapin | Caspase-3 | -4.88 | unair.ac.id |
| Pongachromene | Caspase-3 | -5.08 | unair.ac.id |
This table showcases the comparative binding affinities of this compound and other flavonoids, highlighting its strong interaction with the NMDAR receptor. unair.ac.idunair.ac.id
Mechanistic Investigations of Karanjachromene S Biological Activities in Vitro and in Vivo, Non Human Models
Molecular and Cellular Mechanisms Underlying Antimicrobial Activities
Karanjachromene, a prominent flavonoid isolated from the seeds of Pongamia pinnata, has demonstrated a spectrum of antimicrobial properties. globalresearchonline.netresearchgate.net The investigation into its mechanisms of action reveals multifaceted interactions with microbial cells, leading to the inhibition of their growth and proliferation.
Antibacterial Mechanisms (e.g., cell wall disruption, enzyme inhibition)
While specific studies detailing this compound's direct action on bacterial cell walls or specific enzymes are not extensively documented in the provided results, the broader class of flavonoids, to which this compound belongs, is known to exert antibacterial effects through various mechanisms. These include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. mdpi.com Flavonoids can also diminish bacterial pathogenicity by reducing adhesion, biofilm formation, and the function of porins on the cell membrane, thereby increasing membrane permeability. mdpi.com
This compound itself has been identified as having antibacterial properties. ijcrr.comunair.ac.id For instance, extracts containing this compound have shown activity against a range of bacteria. globalresearchonline.net The potential for this compound to contribute to these effects is high, given the established activities of flavonoids.
Table 1: Reported Antibacterial and Antifungal Activity of Pongamia pinnata Extracts and Isolated Compounds
| Extract/Compound | Target Organism(s) | Observed Effect |
|---|---|---|
| Alcoholic seed extracts | Gram-positive and Gram-negative bacteria | Antibacterial property |
| Fatty oil from seeds | Aspergillus niger, A. fumigatus, Staphylococcus aureus, Pseudomonas aeruginosa | Antifungal and antibacterial activity |
| Leaf extract | Bacillus subtilis, Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, Salmonella typhimurium | Antimicrobial effect |
| Cycloart-23-ene-3β- 25-diol, Pongarotene, Karanjin (B1673290) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus fumigatus | Broad-spectrum antimicrobial activity |
Antifungal Mechanisms
This compound has been noted for its antifungal activity. researchgate.netijcrr.com The mechanisms underlying the antifungal action of chromene derivatives, a class to which this compound belongs, have been explored. Molecular docking studies on novel chromenol derivatives suggest that the inhibition of sterol 14α-demethylase (CYP51) is a probable mechanism of their antifungal activity against Candida albicans. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity and leads to fungal growth arrest. nih.gov While these studies were not on this compound specifically, they provide a plausible model for its antifungal action.
Antituberculosis Mechanisms (e.g., inhibition of M. tuberculosis H37Ra)
Research has investigated the potential of flavonoids to combat Mycobacterium tuberculosis. While direct studies on this compound's effect on M. tuberculosis H37Ra are not detailed in the provided results, related flavonoids have shown activity against this strain. mdpi.com The general mechanisms of anti-TB drugs often involve targeting the mycobacterial cell wall, which is unique due to the presence of mycolic acids. nih.gov For example, isoniazid (B1672263) inhibits mycolic acid synthesis, a crucial step in the formation of the cell wall. mdpi.com It is plausible that flavonoids like this compound could interfere with similar pathways.
Studies on other flavonoids have shown synergistic effects when combined with existing anti-TB drugs like cycloserine. mdpi.com This suggests that the flavonoids may increase the uptake of these drugs, possibly by affecting the permeability of the mycobacterial cell wall. mdpi.com
Elucidation of Insecticidal and Antifeedant Mechanisms
This compound has been identified as a potent insecticidal agent, particularly against mosquito larvae. nih.govresearchgate.net Its mechanisms of action appear to be neurotoxic, targeting key components of the insect nervous system.
Target Receptor Identification in Insect Pest Models (e.g., mosquito larvicidal activity)
Studies have demonstrated the larvicidal activity of this compound against several mosquito species, including Aedes aegypti and Culex pipiens pallens. nih.govresearchgate.net The primary mode of action for flavonoids, including this compound, in these mosquito larvae is the inhibition of the acetylcholinesterase (AChE) enzyme. nih.govresearchgate.netmdpi.com AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and ultimately, death of the insect.
Table 2: Larvicidal Activity of this compound and Other Compounds from Millettia pinnata Against Mosquito Larvae
| Compound | Mosquito Species | 24h LC50 (mg/L) |
|---|---|---|
| This compound | Culex pipiens pallens | 18.74 |
| This compound | Aedes aegypti | - |
| Karanjin | Culex pipiens pallens | 14.61 |
| Karanjin | Aedes aegypti | - |
| Oleic acid | Culex pipiens pallens | 18.07 |
| Oleic acid | Aedes aegypti | - |
| Oleic acid | Aedes albopictus | 18.79 |
Data sourced from studies on compounds isolated from Millettia pinnata (synonym of Pongamia pinnata). nih.gov
Neurotoxicological Modes of Action in Insect Systems
The neurotoxic effects of this compound are primarily attributed to its acetylcholinesterase inhibitory activity. nih.govresearchgate.netmdpi.com This mechanism is a common mode of action for many insecticides, including organophosphates and carbamates. ufl.edu By disrupting the normal function of the nervous system, this compound induces a state of excitotoxicity in insects. wikipedia.org
In addition to AChE inhibition, other neurotoxic mechanisms have been identified for plant-derived compounds, which could be relevant to the broader class of flavonoids. These include acting on octopamine (B1677172) receptors, which are involved in various physiological and behavioral processes in invertebrates, and modulating GABA-gated chloride channels. mdpi.com While not specifically demonstrated for this compound in the provided results, the multifaceted neurotoxic potential of plant-derived insecticides suggests that other targets within the insect nervous system might also be affected.
Antioxidant Mechanisms at the Molecular Level
This compound's potential as an antioxidant is rooted in its molecular structure, which facilitates various mechanisms to counteract oxidative stress. These mechanisms primarily involve the direct scavenging of free radicals and the modulation of the body's own antioxidant defense systems. intec.edu.donih.gov The flavonoid structure, characterized by phenolic hydroxyl groups and a conjugated system, is key to its antioxidant capabilities. mdpi.commdpi.com
Free Radical Scavenging Pathways (e.g., DPPH radical scavenging)
This compound demonstrates significant free radical scavenging activity, a key indicator of its antioxidant potential. researchgate.net This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance, which is observed as a color change from violet to yellow. nih.gov The primary mechanisms by which flavonoids like this compound scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net
In the HAT pathway, the phenolic hydroxyl group on the this compound molecule donates a hydrogen atom to a free radical, thus neutralizing it. researchgate.net The resulting flavonoid radical is stabilized by resonance, making it less reactive. The SET mechanism involves the transfer of an electron to the free radical, forming a more stable species. researchgate.net Studies have indicated that this compound's flavonoid structure is well-suited for these scavenging activities. researchgate.net The presence of hydroxyl groups on the aromatic rings is a critical feature for this antioxidant action. mdpi.commdpi.com
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, flavonoids like this compound can exert antioxidant effects by influencing the body's endogenous antioxidant defense system. frontiersin.org This system includes a variety of enzymes that neutralize reactive oxygen species (ROS). While direct studies on this compound's effect on these specific enzymes are not extensively detailed in the provided results, the general mechanism for flavonoids involves the modulation of pathways like the Keap1-Nrf2-ARE pathway. intec.edu.do
This pathway is a primary cellular defense mechanism against oxidative stress. intec.edu.do Under conditions of oxidative stress, flavonoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. intec.edu.do Once free, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of various antioxidant enzymes. intec.edu.do These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org By enhancing the production of these enzymes, flavonoids can bolster the cell's ability to manage oxidative stress and prevent cellular damage. frontiersin.org The potential of this compound to modulate these systems is an area for further investigation.
Anti-inflammatory Mechanisms in Pre-clinical Models (e.g., mice paw edema, inhibition of inflammatory mediators)
This compound has demonstrated notable anti-inflammatory properties in pre-clinical studies, suggesting its potential as a therapeutic agent for inflammatory conditions. ijcrr.com In a study utilizing a carrageenan-induced mouse paw edema model, a standard test for acute inflammation, this compound exhibited a dose-dependent reduction in paw swelling. ijcrr.com At doses of 25 mg/kg and 50 mg/kg, it produced a 40.48% and 59.6% inhibition of paw edema, respectively, after 3 hours. ijcrr.com These findings indicate a significant anti-inflammatory effect, comparable to the standard drug diclofenac (B195802) sodium. ijcrr.com
Inhibition of Pro-inflammatory Mediators (e.g., NO, IL-6, TNF-α)
The anti-inflammatory action of this compound is linked to its ability to inhibit the production and release of key pro-inflammatory mediators. mdpi.com These mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are crucial in the inflammatory cascade. nih.govsinobiological.comamegroups.org Flavonoids are known to suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively. mdpi.com
The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. mdpi.com Similarly, cytokines like IL-6 and TNF-α play a central role in orchestrating the inflammatory response, including the recruitment of immune cells and the production of other inflammatory molecules. nih.govsinobiological.comamegroups.org By downregulating these mediators, this compound can effectively dampen the inflammatory process. mdpi.com
Modulation of Signaling Pathways (e.g., NF-κB, MAPK, TLR4/MAPK)
The inhibitory effects of this compound on pro-inflammatory mediators are largely achieved through the modulation of critical intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways are central regulators of inflammation. mdpi.commdpi.com
The NF-κB pathway is a primary target for many anti-inflammatory compounds. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. mdpi.com Flavonoids can inhibit NF-κB activation, thereby preventing the expression of these inflammatory genes. mdpi.com
The MAPK signaling pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also pivotal in the inflammatory response. mdpi.com These kinases are activated by various inflammatory stimuli and, in turn, can activate transcription factors that promote the expression of pro-inflammatory cytokines and enzymes. cmro.gov.hk Some natural compounds have been shown to inhibit the phosphorylation of these MAPK proteins, thus blocking downstream inflammatory events. mdpi.com The modulation of Toll-like receptor 4 (TLR4), which can activate both MAPK and NF-κB pathways, is another potential mechanism for the anti-inflammatory effects of compounds like this compound. mdpi.comcmro.gov.hk
Enzyme Inhibition and Receptor Binding Studies (in vitro/in vivo, non-human)
In silico and in vitro studies have provided insights into the mechanisms by which this compound may exert its biological effects, including enzyme inhibition and receptor binding. researchgate.netnih.govnih.gov
Molecular docking studies have explored the interaction of this compound with various receptors implicated in disease. For instance, in the context of age-related macular degeneration (AMD), a condition linked to oxidative stress, this compound showed a strong binding affinity for the P2X7 receptor, with a binding score of -31.39. nih.gov This was comparable to known treatments, suggesting its potential as a therapeutic agent for AMD. nih.gov In studies related to ischemic stroke, this compound demonstrated the best binding interaction with the N-methyl-D-aspartate receptor (NMDAR), with a binding energy of -5.83 kcal/mol, indicating its potential to inhibit neuronal apoptosis. researchgate.net
Regarding enzyme inhibition, while specific studies on this compound are limited in the provided results, research on similar flavonoid structures provides a basis for its potential activity. nih.govnrfhh.com For example, the related compound carpachromene (B104496) has shown significant inhibitory effects against urease, tyrosinase, and phosphodiesterase. nih.gov Flavonoids are known to interact with the active sites of enzymes, often through hydrogen bonding and hydrophobic interactions, leading to a reduction in their catalytic activity. nrfhh.com This inhibitory action is a key mechanism underlying many of the pharmacological effects of flavonoids. nrfhh.com
Interactive Data Table: In Silico Receptor Binding of this compound
| Receptor | Disease Context | Binding Score/Energy | Reference |
| P2X7 | Age-Related Macular Degeneration | -31.39 | nih.gov |
| NMDAR | Ischemic Stroke | -5.83 kcal/mol | researchgate.net |
Interactive Data Table: Anti-inflammatory Activity of this compound in Mice
| Dose | Paw Edema Inhibition (%) | Reference |
| 25 mg/kg | 40.48 | ijcrr.com |
| 50 mg/kg | 59.6 | ijcrr.com |
DNA Binding and Protection Mechanisms (e.g., interaction with dsDNA)
Spectrophotometric studies have been conducted to investigate the interaction between this compound and double-stranded DNA (dsDNA) under physiological conditions, specifically at body temperature (37°C) and at pH levels corresponding to blood (7.4) and the stomach (4.7). These investigations revealed that this compound binds to dsDNA, forming a 1:1 complex. The mode of this interaction is suggested to be intercalative, where the flavonoid inserts itself between the base pairs of the DNA double helix.
The binding strength of this interaction was quantified using the Benesi-Hildebrand equation to determine the binding constant (K_b). The calculated K_b values indicate a strong interaction between this compound and dsDNA at both pH levels. Furthermore, the standard Gibbs free energy changes (ΔG) for the formation of the this compound-DNA complex were calculated to be negative, indicating that the binding process is spontaneous. In addition to its binding capabilities, this compound has demonstrated significant DNA protection activity in vitro.
Table 1: Binding Parameters of this compound with dsDNA at 37°C
| Parameter | pH 7.4 (Blood pH) | pH 4.7 (Stomach pH) |
|---|---|---|
| Binding Constant (K_b) M⁻¹ | 1.16 x 10⁵ | 0.96 x 10⁵ |
| Gibbs Free Energy (ΔG) kJ mol⁻¹ | -29.98 | -29.50 |
Data derived from spectrophotometric analysis.
Protein Target Interactions (e.g., NMDAR, caspase-3, LOX-1)
In silico molecular docking studies have been employed to predict the binding affinity of this compound with several key protein targets implicated in various pathological processes.
N-methyl-D-aspartate Receptor (NMDAR) this compound has been identified as a potential inhibitor of the N-methyl-D-aspartate receptor (NMDAR), a crucial receptor in the neuronal apoptosis pathway, particularly in the context of ischemic stroke. unair.ac.id Molecular docking analyses showed that this compound exhibits a strong binding interaction with NMDAR. unair.ac.id The calculated binding energy for this interaction was -5.83 kcal/mol, which was noted as being slightly stronger than that of the receptor's native ligand. unair.ac.id The interaction is stabilized by bonds with several amino acid residues, including ILE128, PRO141, LYS143, TYR144, SER249, GLY250, and HIS273. unair.ac.id
Caspase-3 Caspase-3 is a critical executioner enzyme in the apoptotic cascade. The potential of this compound to interact with caspase-3 has also been evaluated through computational models. unair.ac.id These studies predicted a binding energy of -4.98 kcal/mol for the interaction between this compound and caspase-3, with a corresponding inhibition constant of 223.26 µM. unair.ac.id This suggests a potential role for this compound in modulating apoptosis by interacting with this key protein.
Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) The reviewed scientific literature did not provide specific information on the direct interaction between this compound and the LOX-1 receptor. While LOX-1 is a known receptor involved in atherosclerosis and other diseases, studies detailing its binding or functional modulation by this compound are not available. mdpi.comresearchcommons.orgnih.gov
Table 2: In Silico Binding Affinities of this compound with Protein Targets
| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (K_i) |
|---|---|---|
| NMDAR | -5.83 | 53.64 µM |
| Caspase-3 | -4.98 | 223.26 µM |
Data derived from molecular docking studies. unair.ac.id
Investigations into Cytotoxic Activities in Cancer Cell Lines (in vitro)
This compound is among the phytochemicals found in Pongamia pinnata that have been noted for possessing general cytotoxic activity. unair.ac.id However, specific in vitro studies quantifying this effect, such as determining the half-maximal inhibitory concentration (IC50) values of isolated this compound against a panel of human cancer cell lines, are not extensively detailed in the reviewed literature.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The potential for this compound to induce apoptosis is supported by in silico evidence showing its ability to bind to the key apoptotic enzyme, caspase-3. unair.ac.id This interaction suggests a plausible mechanism through which this compound could trigger programmed cell death. However, direct experimental studies confirming the induction of apoptosis or cell cycle arrest in cancer cell lines specifically by isolated this compound are limited. In contrast, the related furanoflavonol, Karanjin, has been shown experimentally to induce cell cycle arrest at the G2/M phase and significantly increase apoptotic rates in human cancer cell lines. nih.govresearchgate.netbvsalud.org
Modulation of Oncogenic Signaling Pathways
There is currently a lack of specific research in the reviewed scientific literature detailing the effects of this compound on the modulation of specific oncogenic signaling pathways in cancer cells. While the dysregulation of pathways such as Wnt/Frizzled, PI3K/Akt, and MAPK is crucial for cancer development, studies investigating the direct impact of this compound on these or other oncogenic pathways have not been reported. nih.govunige.chresearchgate.netembopress.orgmdpi.com
Other Biologically Relevant Activities and Their Underlying Mechanisms (e.g., neuroprotective, anti-plasmodial, anti-diabetic in animal models, not human)
Neuroprotective Activity The neuroprotective potential of this compound is suggested by its predicted ability to interact with key proteins involved in neuronal cell death. unair.ac.id In silico analyses indicate that by binding to and potentially inhibiting NMDAR and caspase-3, this compound could interfere with the apoptotic pathways that lead to neuronal damage, such as that occurring after an ischemic stroke. unair.ac.id The phytochemicals from Pongamia pinnata, including this compound, are recognized for their potential neuroprotective functions. unair.ac.id
Anti-plasmodial Activity this compound has been reported to possess anti-plasmodial activity. ijcrr.comijcrr.com This suggests it may have the potential to inhibit the growth or viability of Plasmodium parasites, the causative agents of malaria. This activity was noted in an in vitro screening of Indian medicinal plants. ijcrr.com
Anti-diabetic Activity in Animal Models While specific studies focusing solely on the anti-diabetic effects of this compound in animal models are not detailed, the plant it is derived from, Pongamia pinnata, and its constituents are recognized for their anti-diabetic and anti-hyperglycemic properties. ijcrr.comresearchgate.net For instance, the related compounds pongamol (B1679048) and karanjin have been identified as lead compounds with antihyperglycemic activity in studies. ijcrr.com The general use of P. pinnata in traditional medicine for treating diabetes further suggests the potential for its active constituents, including this compound, to contribute to this effect. ijcrr.com
Advanced Analytical Methodologies for Karanjachromene Research
Spectroscopic Techniques for Quantitative Analysis and Mechanistic Studies of Karanjachromene
Spectroscopic methods, which examine the interaction between matter and electromagnetic radiation, are fundamental for both the qualitative and quantitative analysis of this compound. solubilityofthings.com These techniques facilitate the determination of concentration, identification of functional groups, and exploration of molecular conformation and interactions. solubilityofthings.com
UV-Vis Spectrophotometry for Concentration Determination and Interaction Studies
UV-Vis spectrophotometry is a widely employed technique that measures the absorption of ultraviolet and visible light by a substance. usm.my This absorption is directly proportional to the concentration of the analyte in solution, in accordance with the Beer-Lambert Law. usm.mydergipark.org.tr UV-Vis spectrophotometry is primarily utilized to identify and characterize compounds based on their distinctive absorption spectra and to quantify their concentration. usm.my It can also be used to monitor the progress of chemical reactions over time by observing changes in absorption. usm.my
Studies have employed UV-Vis spectroscopy to investigate the interaction of this compound with double-stranded DNA. researchgate.net By measuring alterations in the UV-Vis absorption spectra upon the addition of DNA, researchers can assess binding constants and elucidate the mode of interaction. researchgate.net For example, the Benesi-Hildebrand equation can be applied to spectrophotometric data to determine the binding constant (Kb) of flavonoid-DNA complexes. researchgate.net Research involving this compound and Karanjin (B1673290) indicated that both flavonoids exhibited stronger binding and formed a 1:1 complex with ds-DNA through an intercalative mode, as determined by UV-Vis spectrophotometry. researchgate.net Hyperchromic effects accompanied by a blue shift observed in the absorption spectra during flavonoid-DNA complex formation suggest the formation of a stable complex via intercalation between DNA base pairs. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational technique that yields extensive information regarding the structure, connectivity, and dynamics of molecules. numberanalytics.comresearchgate.net It leverages the inherent magnetic properties of specific atomic nuclei to generate spectra that reveal details about the molecular environment of these nuclei. bruker.com Advanced NMR techniques can be applied to study molecular conformation and interactions. numberanalytics.com
NMR spectroscopy is crucial for obtaining high-resolution information about molecular structures and can offer insights into energy minima and barriers by observing conformational dynamics. researchgate.net Coupling constants, a fundamental aspect of NMR, provide valuable information about molecular structure and dynamics, including the conformation of the backbone and interactions between different residues in complex systems such as biomolecules. numberanalytics.com Although challenges exist in accurately measuring and interpreting coupling constants in complex systems, advanced spectroscopic techniques and computational methods are being employed. numberanalytics.com NMR can also be utilized to investigate molecular interactions, such as protein-ligand binding, by observing changes in chemical shifts and line widths. muni.cz
Chromatographic Methods for Separation and Quantification in Complex Mixtures
Chromatographic techniques are indispensable for the separation, identification, and quantification of constituents within complex mixtures. ijpsjournal.com These methods are based on the differential distribution of compounds between a stationary phase and a mobile phase, enabling the isolation of individual components. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating and quantifying compounds in complex matrices. ijpsjournal.comchromatographyonline.com HPLC offers high sensitivity and selectivity, making it suitable for the analysis of a broad range of substances, including flavonoids like this compound. chromatographyonline.com Separation in HPLC is achieved through the differential partitioning of analytes between a stationary phase (typically a column packed with small particles) and a mobile phase (a liquid solvent or mixture of solvents). ijpsjournal.com
Various detection modes can be coupled with HPLC to identify and quantify the separated components. UV detection is commonly used for compounds that absorb UV light, such as this compound, which is a fluorescent pyranoflavonoid. wikipedia.orgshimadzu.comchromatographyonline.com Other detection methods include mass spectrometry (MS), which provides molecular weight information, and diode array detection (DAD), which allows for the acquisition of full UV-Vis spectra across a range of wavelengths. chromatographyonline.comscielo.br Reversed-phase liquid chromatography is a dominant and efficient HPLC mode for separating various analytes, including flavonoids. shimadzu.comanjs.edu.iq HPLC methods have been developed and validated for the analysis and quantification of various compounds, demonstrating good accuracy, precision, and sensitivity. scielo.brmdpi.com
Gas Chromatography (GC) and GC-MS for Volatile Component Characterization
Gas Chromatography (GC) is a technique employed to separate and analyze volatile and semi-volatile compounds. ijpsjournal.commeasurlabs.com In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a stationary phase (a column). ijpsjournal.com Compounds are separated based on their boiling points and their interaction with the stationary phase. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the identification power of mass spectrometry. measurlabs.comalwsci.com As compounds exit the GC column, they enter the mass spectrometer, which measures their mass-to-charge ratio, providing structural information that assists in identification. measurlabs.comalwsci.com GC-MS is particularly valuable for the characterization and quantification of volatile and semi-volatile components in complex samples, even at trace levels. measurlabs.commdpi.com While traditionally used for volatile compounds, GC-MS can also be applied to analyze some non-volatile compounds after chemical derivatization to enhance their volatility. alwsci.com GC-MS has found applications in various fields, including the characterization of volatile compounds in food products and environmental samples. measurlabs.commdpi.comweinobst.atresearchgate.net
Thin-Layer Chromatography (TLC) for Screening and Purity Assessment
Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective analytical technique employed for the separation, screening, and purity assessment of compounds like this compound aga-analytical.com.pl. TLC is valuable for initial qualitative analysis, monitoring reaction progress, and assessing the purity of isolated fractions uvic.ca.
In the context of this compound research, TLC can be applied to quickly analyze crude extracts from sources such as Pongamia pinnata seeds to screen for the presence of the compound ijcrr.comijcrr.com. By comparing the retention factor (Rf) value of a spot in the sample to that of a known this compound standard run on the same plate under identical conditions, its presence can be indicated researchgate.net.
Furthermore, TLC is utilized to assess the purity of isolated this compound. A pure compound should ideally appear as a single, well-defined spot on the chromatogram when developed with an appropriate solvent system uvic.caresearchgate.net. The absence of additional spots suggests a high level of purity in the isolated sample. Different solvent systems can be tested to optimize the separation and ensure accurate purity assessment uvic.cabjbms.org. TLC plates are typically prepared with adsorbents such as silica (B1680970) gel, and visualization can be achieved using UV light (at 254 and 366 nm) or by spraying with visualization reagents researchgate.netbjbms.orgresearchgate.net.
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) techniques are indispensable in the comprehensive analysis of this compound, providing detailed information about its molecular weight, structure, and facilitating its identification and quantification in various matrices indusextracts.comthermofisher.com. The coupling of MS with chromatographic separation techniques significantly enhances its capabilities for analyzing complex samples.
LC-MS/MS for Trace Analysis and Metabolite Identification (non-human)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely applied for trace analysis and metabolite identification of natural products, including flavonoids like this compound, in non-human biological matrices nih.govlcms.czmdpi.com. This technique combines the separation efficiency of LC with the high sensitivity and specificity of tandem MS, allowing for the detection and quantification of target compounds even at very low concentrations within complex biological samples researchgate.netmdpi.com.
For this compound, LC-MS/MS can be used to analyze its presence and concentration in biological samples from experimental studies involving non-human organisms or in vitro systems utilizing non-human matrices dntb.gov.uaresearchgate.net. The LC component separates this compound from other compounds in the matrix, reducing potential ion suppression or enhancement effects in the MS lcms.czmdpi.com. The MS/MS component then fragments the this compound ions and detects specific product ions, providing a highly selective and sensitive method for its identification and quantification nih.govmdpi.com. This is particularly useful for trace analysis where the amount of analyte is limited.
In the context of metabolite identification (non-human), LC-MS/MS allows for the detection and structural elucidation of this compound metabolites. By analyzing biological samples collected after exposure to this compound, researchers can identify new peaks in the chromatogram that correspond to metabolites. MS/MS fragmentation patterns of these putative metabolites can provide crucial information about their structures, often revealing modifications such as hydroxylation or conjugation nih.govmdpi.com. Comparison of these fragmentation patterns with databases or synthesized standards can confirm the identity of the metabolites nih.govlcms.cz.
High-Resolution Mass Spectrometry (HR-MS) for Structural Confirmation
High-Resolution Mass Spectrometry (HR-MS) plays a critical role in the structural confirmation of this compound and its potential metabolites. HR-MS provides highly accurate mass measurements, often with mass errors in the low parts per million (ppm) range longdom.orgeurachem.org. This high mass accuracy allows for the determination of the elemental composition of an ion, significantly aiding in confirming the molecular formula of a compound longdom.org.
For this compound, HR-MS can confirm its molecular weight and elemental composition, providing strong evidence for its identity ijcrr.comijcrr.com. When coupled with tandem MS (HR-MS/MS), it offers high-resolution fragmentation data. The precise mass measurements of the fragment ions, along with their elemental compositions, can be used to propose and confirm the structures of complex molecules like this compound and its transformation products mdpi.compreprints.org. This is particularly valuable when analyzing novel metabolites where reference standards may not be available. The detailed fragmentation patterns obtained from HR-MS/MS can reveal the presence and position of specific functional groups and substructures within the this compound molecule mdpi.compreprints.org.
Hyphenated Techniques for Comprehensive Profiling of this compound in Biological Matrices (non-human)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive profiling of this compound within complex non-human biological matrices. The combination of chromatographic techniques with mass spectrometry is the most common approach indusextracts.comlcms.czresearchgate.netnih.gov.
LC-MS, including its advanced forms like UPLC-MS and nano-LC-MS, is a primary hyphenated technique used for profiling this compound and related compounds in biological samples lcms.czdntb.gov.uaresearchgate.net. These techniques allow for the separation of numerous compounds present in a biological extract based on their physicochemical properties before they enter the mass spectrometer lcms.czmdpi.com. This separation is crucial for reducing matrix effects and enabling the detection and characterization of this compound and its metabolites within the complex mixture mdpi.com.
Comprehensive profiling involves not only identifying and quantifying this compound but also simultaneously analyzing its related compounds and metabolites present in the biological matrix lcms.cz. Untargeted metabolomics approaches utilizing hyphenated techniques like LC-MS can provide a broad overview of the metabolic fate of this compound in a non-human system lcms.czlcms.cz. By analyzing samples over time, researchers can track the disappearance of the parent compound and the appearance and changes in concentration of its metabolites.
Chemical Modifications and Derivatization Strategies for Karanjachromene
Synthesis of Alkylated and Acylated Derivatives of Karanjachromene
Alkylation and acylation are common strategies to modify the phenolic hydroxyl groups present in flavonoids, which can influence their biological activity and lipophilicity.
While direct studies on the alkylation of this compound are not extensively reported, general methods for flavonoid alkylation, such as the Williamson ether synthesis, are applicable. researchgate.net This typically involves reacting the flavonoid with an alkyl halide in the presence of a base. For instance, a series of 7-O-alkylated derivatives of zanamivir, a related sialic acid, were synthesized using direct alkylation of the C-7 alcohol, which showed improved antiviral activity. ajol.info Similarly, O-alkyl derivatives of naringenin (B18129) have been synthesized using alkyl iodides in the presence of potassium carbonate. uc.pt These methods could theoretically be applied to the hydroxyl groups of this compound or its precursors to yield a library of O-alkylated analogs.
Enzymatic acylation presents a regioselective alternative to chemical methods. Lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used to catalyze the acylation of flavonoids and their glycosides in organic solvents. researchgate.netuc.pt This method has been successfully employed for the regioselective acylation of various flavonoid glycosides, such as isoquercitrin, with carboxylic acids. researchgate.net Geminal diacetates have also been explored as sustainable acyl donors for the enzymatic acylation of alcohols, offering high yields. nih.gov These chemoenzymatic approaches could be applied to this compound to introduce various acyl groups, potentially modulating its biological profile. For example, acylated flavonol glycosides have been synthesized to enhance their properties. mdpi.com
Table 1: General Strategies for Alkylation and Acylation of Flavonoids
| Modification | Reagents and Conditions | Potential Outcome on this compound |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | Introduction of alkyl chains at hydroxyl positions, increasing lipophilicity. |
| Acylation (Chemical) | Acyl chloride or anhydride, Base (e.g., Pyridine) | Esterification of hydroxyl groups, potentially altering solubility and stability. |
| Acylation (Enzymatic) | Lipase (e.g., Novozym 435), Acyl donor (e.g., vinyl esters), Organic solvent | Regioselective introduction of acyl groups, leading to specific derivatives. |
Halogenation and Nitration Reactions on the Chromene Scaffold
Introducing halogens or nitro groups onto the aromatic rings of flavonoids can significantly impact their electronic properties and biological activities.
Halogenation of chromene and related scaffolds has been documented. For instance, the bromination of a pyrano[3,2-f]chromene, a structure related to γ-tocopherol, has been studied, revealing that the reaction can proceed via a non-radical, two-step oxidation-addition mechanism. researchgate.net In other studies, halogenated pyranocoumarin (B1669404) and dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have been synthesized and shown to possess potent biological activities. nih.govscience.govresearchgate.net These findings suggest that electrophilic halogenation of the aromatic rings of this compound is a feasible modification strategy.
Nitration of coumarin (B35378) derivatives, which share a benzopyranone core with this compound, has been achieved using reagents like sodium nitrite (B80452) in sulfuric acid or potassium nitrate (B79036) with concentrated sulfuric acid. researchgate.net These reactions typically introduce a nitro group onto the benzene (B151609) ring. Such modifications could be explored for this compound to generate novel derivatives with altered electronic and biological profiles.
Introduction of Heteroatoms and Heterocyclic Moieties onto this compound
The incorporation of additional heteroatoms (N, S, O) or the fusion of new heterocyclic rings to the flavonoid scaffold is a well-established strategy for creating novel chemical entities with diverse pharmacological properties. rsc.orgchemmethod.comjmchemsci.comscience.govrdd.edu.iq
While direct synthesis of heterocyclic derivatives from this compound is not widely reported, the synthesis of such derivatives from related chalcones is a common approach. rsc.org Chalcones can be cyclized with various reagents to form pyrazoles, isoxazoles, and other heterocyclic systems. mdpi.commdpi.com For example, a variety of isoxazole (B147169) and pyrazole (B372694) derivatives of curcumin (B1669340) have been synthesized. researchgate.net
Another approach involves the "click chemistry" concept, specifically the Huisgen [3+2] cycloaddition, to fuse triazole rings onto other scaffolds. This has been applied to create 1,2,3-triazole-fused spirochromenes, which have shown potent anti-tubercular activity. rsc.orgresearchgate.net Although this synthesis did not start from this compound itself, it highlights the potential of incorporating triazole moieties into chromene-based structures. This compound has been noted for its anti-tubercular properties, making the synthesis of its triazole derivatives a compelling area for future research. rsc.orgresearchgate.net
Furthermore, the synthesis of oxadiazole derivatives is another avenue for modification. mdpi.com These can be synthesized from acid hydrazides, which could potentially be derived from this compound precursors.
Table 2: Strategies for Introducing Heterocyclic Moieties onto Flavonoid Scaffolds
| Heterocycle | Synthetic Precursor | Key Reagents |
| Pyrazole | Chalcone (B49325) | Hydrazine hydrate (B1144303) mdpi.commdpi.com |
| Isoxazole | Chalcone | Hydroxylamine hydrochloride rsc.org |
| 1,2,3-Triazole | Alkyne and Azide | Copper catalyst (Click Chemistry) rsc.orgscience.gov |
| Oxadiazole | Acid hydrazide | Carbon disulfide mdpi.com |
Glycosylation and Other Conjugation Strategies for Modulating Properties
Glycosylation is a key modification strategy that can significantly enhance the water solubility, stability, and bioavailability of flavonoids. chemmethod.comnih.govresearchgate.netnih.gov
Flavonoids exist in nature as both aglycones and glycosides. Enzymatic glycosylation is a powerful tool for the regioselective and stereoselective synthesis of flavonoid glycosides. nih.govmdpi.com Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. nih.govmdpi.com For instance, the glucosyltransferase YjiC from Bacillus licheniformis has been used for the glucosylation of apigenin. nih.gov Additionally, fungal biotransformation has been used for the regioselective glycosylation of prenylated flavonoids. researchgate.net While O-glycosylation can sometimes reduce certain biological activities, it can also enhance others and improve physicochemical properties. science.govnih.gov
Chemical methods for glycosylation, such as the Koenigs-Knorr reaction and the modified Michael reaction, have also been applied to flavonoids, although they may result in lower yields and a mixture of products. nih.gov These strategies could be applied to this compound to produce a range of glycosylated derivatives with potentially improved pharmacological profiles.
Other conjugation strategies, such as the formation of malonate esters via chemoenzymatic methods, have also been developed for flavonoid glycosides. nih.gov
Photochemical and Electrochemical Modifications of this compound
Photochemical and electrochemical methods offer green and efficient alternatives for chemical transformations.
The electrochemical behavior of flavonoids is closely linked to their antioxidant properties and is primarily associated with the oxidation of their phenolic hydroxyl groups. nih.govmdpi.comnih.gov The oxidation potentials and pathways can be studied using techniques like cyclic voltammetry. nih.govmdpi.com Studies have investigated the interaction of karanjin (B1673290) and this compound with DNA using electrochemical methods. mdpi.comnovapublishers.com While these studies focused on binding interactions, the inherent redox activity of the this compound scaffold suggests that controlled electrochemical oxidation could be used to generate quinone-type derivatives or other oxidized products. The electrochemical oxidation of phenol (B47542), for example, can yield benzoquinone, which can then be reduced to hydroquinone (B1673460) and catechol. ajol.infouc.pt
Photochemical reactions of chromenes and related compounds have been explored. jmchemsci.com For instance, photocycloaddition reactions of pyranochromenones can lead to the formation of complex polycyclic structures. mdpi.comresearchgate.nettandfonline.com The photocleavage of chalcone photodimers has also been studied. science.gov These light-induced transformations could potentially be applied to this compound to create novel molecular architectures.
Chemoenzymatic Transformations of this compound
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to create complex molecules. researchgate.netresearchgate.netnih.govmdpi.com
Enzymes are widely used for the modification of flavonoids. Lipases can be used for regioselective acylation, as discussed in section 8.1. researchgate.netuc.ptnih.gov Glycosidases can be used for the hydrolysis of flavonoid glycosides to their aglycones, or in their mutant form (glycosynthases), for the synthesis of new glycosides. nih.govnih.govfrontiersin.org For example, snailase is a commercial enzyme preparation that can be used for the effective hydrolysis of a broad spectrum of flavonoid glycosides. frontiersin.org
Oxidoreductases are another class of enzymes that can be used for flavonoid modification, such as hydroxylation. researchgate.net The combination of these enzymatic steps with chemical reactions allows for the synthesis of a wide range of flavonoid derivatives with modified biological activities. These chemoenzymatic strategies hold significant promise for the derivatization of this compound to produce novel compounds with enhanced properties.
Ecological and Agronomical Significance of Karanjachromene
Role of Karanjachromene in Plant Defense Mechanisms Against Pests and Pathogens
Plants have evolved complex defense systems that include a variety of chemical compounds to protect themselves from herbivores and pathogens. nih.govwikipedia.org this compound is a key component of the chemical defense arsenal (B13267) of Millettia pinnata. As a secondary metabolite, it is not involved in the primary growth and development of the plant but serves to deter pests. wikipedia.org
The presence of this compound, along with other flavonoids in karanja oil, contributes to the oil's potent antifeedant and repellent effects on a wide range of insects. globalnaturalexports.combiochemjournal.com Research has demonstrated the larvicidal activity of this compound against mosquito species such as Culex quinquefasciatus. researchgate.net Studies have shown potent toxicity of this compound towards Culex pipiens pallens and Aedes aegypti larvae. researchgate.net This inherent toxicity disrupts the life cycle of pests, thereby protecting the plant from significant damage.
The defensive properties of phytochemicals like this compound can be multifaceted, acting as direct toxins or as digestibility reducers for herbivores. nih.gov The production of such compounds is a crucial strategy for plant survival, enabling them to withstand the constant pressure from a diverse array of pests and pathogens in their natural habitat. scitechnol.com
Table 1: Larvicidal Activity of this compound and Other Compounds from Millettia pinnata against Mosquito Larvae
| Compound | Target Species | LC50 (24h) (mg/L) |
| This compound | Culex pipiens pallens | 14.61–28.22 |
| This compound | Aedes aegypti | 16.13–37.61 |
| Karanjin (B1673290) | Culex pipiens pallens | 14.61–28.22 |
| Pongamol (B1679048) | Culex pipiens pallens | 14.61–28.22 |
Source: Adapted from research on the larvicidal activity of vegetable oils and their constituents. researchgate.net
Allelopathic Effects of this compound in Plant-Plant Interactions
Allelopathy refers to the biochemical interactions between plants, where one plant produces substances that influence the germination, growth, survival, and reproduction of other nearby plants. Aqueous extracts of Millettia pinnata have been observed to suppress the germination of many common weeds, indicating strong allelopathic potential. globalnaturalexports.comparkerbiotech.in
While the specific contribution of this compound to these allelopathic effects is an area requiring more focused research, it is known that flavonoids as a class can play a significant role in such interactions. These compounds are released into the soil through root exudates or the decomposition of plant litter. The presence of this compound and other related flavonoids in Millettia pinnata likely contributes to its ability to outcompete other plants for resources by inhibiting the growth of competitors. science.gov Interestingly, while demonstrating inhibitory effects on weeds, extracts from Millettia pinnata have also shown stimulatory allelopathic effects on the germination and initial growth of several agricultural crops. parkerbiotech.in
Impact of Environmental Stressors on this compound Production in Host Plants
The production of secondary metabolites in plants, including flavonoids like this compound, is often influenced by various environmental stressors. scitechnol.comnih.gov These stressors can be biotic (e.g., attack by herbivores or pathogens) or abiotic (e.g., drought, heat, UV radiation, soil salinity). nih.govnih.gov
When a plant experiences stress, it can trigger a cascade of physiological and biochemical responses, often leading to an increased synthesis of defensive compounds. nih.gov For instance, studies on other plant species have shown that exposure to heat and water stress can lead to the production of smaller but more potent seeds in terms of chemical defenses. dpi.qld.gov.au While direct studies on the specific impact of environmental stressors on this compound production are limited, it is a well-established principle that the synthesis of phenolic compounds, the class to which this compound belongs, is often upregulated in response to stress. wikipedia.orgscitechnol.com This response is an adaptive mechanism that enhances the plant's resilience and ability to survive in challenging conditions. nih.gov Therefore, it is plausible that the concentration of this compound in Millettia pinnata may vary depending on the environmental conditions the plant is subjected to.
Potential for this compound as a Natural Biopesticide or Crop Protectant (Research and Development Focus)
The demonstrated insecticidal properties of this compound make it a promising candidate for the development of natural biopesticides. biochemjournal.comresearchgate.net Biopesticides are derived from natural materials such as plants, bacteria, and certain minerals, and they offer a more environmentally friendly alternative to synthetic chemical pesticides. anaerobiccompostingbag.combiobest.com
Research efforts are increasingly focused on identifying and isolating potent bioactive compounds from plants like Millettia pinnata. This compound, as one of the active constituents of karanja oil, has shown significant toxicity against various insect pests. biochemjournal.comresearchgate.net The development of this compound-based biopesticides could involve formulations that enhance its stability and efficacy in field conditions.
Furthermore, there is potential for synergistic effects when this compound is combined with other natural compounds. For example, the combination of neem oil and karanja oil has been found to be more effective against sucking pests than either oil alone, suggesting a synergistic interaction between their respective active ingredients. biochemjournal.com This highlights the potential for developing highly effective biopesticide formulations that incorporate this compound. Continued research and development in this area could lead to the commercialization of new, sustainable crop protection products. dntb.gov.ua
Future Research Perspectives and Challenges in Karanjachromene Studies
Unexplored Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
The biosynthesis of flavonoids, including karanjachromene, in plants is a complex process involving multiple enzymatic steps. While the general flavonoid biosynthetic pathway is relatively well-studied, the specific steps and enzymes leading to the formation of this compound are not fully elucidated. This compound is a constituent of Millettia pinnata, and its presence, along with other flavonoids like karanjin (B1673290), pongapin, and pongachromene, suggests interconnected biosynthetic routes within the plant researchgate.netscience.gov. Understanding the precise genes and enzymes involved in the cyclization and modifications that yield the furanoflavonoid structure of this compound is a critical area for future research.
Metabolic engineering offers a promising avenue to enhance the sustainable production of this compound. By identifying the key enzymes and regulatory elements in its biosynthetic pathway, researchers can potentially engineer host organisms, such as bacteria, yeast, or even plants, to produce higher yields of the compound mdpi.comfrontiersin.orgmdpi.com. This approach could overcome limitations associated with traditional extraction from plant sources, such as low abundance, geographical dependence, and environmental factors affecting yield nih.gov. Challenges in this area include the complexity of transferring multi-step plant pathways into heterologous hosts and optimizing the expression and activity of multiple enzymes to ensure efficient conversion of precursors to the final product mdpi.com. Further research is needed to identify and characterize all the genes and enzymes specific to this compound biosynthesis in Millettia pinnata to enable successful metabolic engineering strategies.
Discovery of Novel Biological Targets and Therapeutic Applications (Non-human, Pre-clinical)
Pre-clinical research has indicated that this compound possesses various biological activities, suggesting potential therapeutic applications. Studies have explored its interaction with biological molecules, such as double-stranded DNA, indicating a binding affinity researchgate.net. Furthermore, in silico studies evaluating phytochemicals from Pongamia pinnata as inhibitors of neuronal apoptosis in ischemic stroke have shown that this compound demonstrated favorable binding interaction with NMDAR (N-methyl-D-aspartate receptor), a protein target involved in this pathway researchgate.net.
Future research should focus on the systematic discovery of novel biological targets of this compound using advanced techniques. This could involve high-throughput screening assays, pull-down assays, and other proteomic approaches to identify proteins or other biomolecules that this compound interacts with. Exploring its effects in various non-human, pre-clinical models is essential to understand its potential therapeutic scope. This includes investigating its efficacy in established animal models for conditions where its parent plant or related compounds have shown activity, such as neuroprotection or antimicrobial effects researchgate.netmdpi.comresearchgate.net. Research in non-human primates, where relevant due to genetic similarities to humans, could also provide valuable insights into its potential effects and mechanisms before any potential human studies nih.govfrontiersin.orgwisc.eduinotiv.comcontractpharma.com. A comprehensive understanding of its molecular targets and mechanisms of action in these pre-clinical settings is crucial for determining its therapeutic potential.
Development of Advanced Synthetic Routes for Complex Analogues
While this compound can be isolated from natural sources, the development of efficient and scalable synthetic routes is important for several reasons, including providing a consistent supply for research and enabling the creation of structural analogues. Advanced synthetic methodologies are needed to overcome challenges associated with the complex furanoflavonoid structure of this compound.
Future research should focus on developing novel and efficient synthetic strategies for this compound and its analogues. This could involve exploring new catalytic methods, stereoselective synthesis, and flow chemistry approaches to improve reaction efficiency, yield, and sustainability. Creating a library of this compound analogues with subtle structural variations can be invaluable for structure-activity relationship (SAR) studies, helping to identify key structural features responsible for its biological activities and potentially leading to the discovery of more potent or selective compounds tandfonline.com. The development of protecting group strategies and efficient coupling reactions are also important aspects of synthesizing complex flavonoid structures.
Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in this compound Research
The application of omics technologies, such as metabolomics and transcriptomics, can provide a more comprehensive understanding of this compound's effects at a systems level. Metabolomics, the study of the complete set of metabolites in a biological system, can help in understanding how this compound affects cellular metabolic pathways humanspecificresearch.orgresearchgate.netuninet.edunih.gov. By analyzing changes in metabolite profiles upon exposure to this compound, researchers can gain insights into its biochemical effects and identify potential biomarkers of its activity.
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound influences gene expression. This can help in identifying the genes and pathways that are upregulated or downregulated in response to this compound treatment, providing clues about its mechanisms of action and potential targets humanspecificresearch.orgresearchgate.netuninet.edunih.gov. Integrating data from both metabolomics and transcriptomics can offer a more holistic view of the biological processes modulated by this compound, allowing for the construction of comprehensive molecular networks and pathways nih.gov. Future research should leverage these powerful technologies to gain deeper insights into this compound's biological effects, both in its natural source and in biological systems it interacts with. Challenges include the computational analysis and integration of large datasets generated by these technologies.
Addressing Challenges in this compound Supply and Scalability for Research Purposes
Ensuring a consistent and sufficient supply of high-quality this compound is crucial for advancing research. The reliance on extraction from natural sources can lead to variability in yield and purity, as well as potential sustainability concerns depending on the plant source and harvesting practices.
Q & A
Basic Research Questions
Q. How is Karanjachromene structurally characterized, and what tools validate its chemical identity?
- Methodology : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular formula (C₂₁H₁₈O₄) and structural features like the chromene backbone and methoxy groups. Cross-reference with databases (PubChem, Common Chemistry) using identifiers like CAS 38070-93-8 and InChI key QCLBGWSAIHOGCA-UHFFFAOYSA-N .
- Key parameters : Compare experimental spectral data with computational predictions (e.g., SMILES:
COc1c(=O)c2ccc3OC(C)(C)C=Cc3c2oc1-c4ccccc4) .
Q. What in silico methods are used to predict this compound’s bioactivity and blood-brain barrier (BBB) permeability?
- Methodology : Apply Lipinski’s Rule of Five via tools like SwissADME to assess drug-likeness. Use molecular docking (e.g., AutoDock Vina) to calculate binding energies (ΔG) against targets like NMDAR (e.g., -5.83 kcal/mol for this compound vs. -5.50 kcal/mol for native ligands) .
- Validation : Confirm BBB permeability using the BOILED-Egg model or PAMPA-BBB assays .
Q. How does this compound compare to other Pongamia pinnata compounds (e.g., Karanjin) in neuroprotective efficacy?
- Experimental design : Perform comparative molecular docking studies on shared targets (e.g., NMDAR, Caspase-3). For example, this compound shows stronger NMDAR inhibition than Pongachromene (-5.08 kcal/mol on Caspase-3) .
- Statistical analysis : Use ANOVA to assess differences in binding energies and IC₅₀ values across compounds .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies (e.g., neuronal vs. antiviral effects)?
- Approach : Conduct systematic reviews to identify context-dependent variables (e.g., target specificity, assay conditions). For example, its binding to SARS-CoV-2 targets (ΔG: -6.31 kcal/mol) may conflict with neuroprotection data; validate via orthogonal assays (e.g., SPR, isothermal titration calorimetry) .
- Bias reduction : Follow Cochrane guidelines to aggregate data from diverse sources and apply meta-analysis tools (RevMan, R) .
Q. What experimental models optimize the study of this compound’s neuroprotective mechanisms in ischemic stroke?
- In vitro : Use oxygen-glucose deprivation (OGD) models in neuronal cell lines (e.g., SH-SY5Y) to measure apoptosis markers (e.g., Caspase-3 activity) .
- In vivo : Employ middle cerebral artery occlusion (MCAO) in rodents, with post-treatment histological analysis of infarct volume and NMDAR expression .
Q. How can researchers address pharmacokinetic challenges in this compound delivery?
- Strategies : Optimize formulations (nanoparticles, liposomes) to enhance solubility and bioavailability. Validate via HPLC-MS pharmacokinetic profiling in plasma and brain tissue .
- Toxicology screening : Use zebrafish models to assess acute toxicity and blood-brain barrier penetration .
Q. What statistical methods validate this compound’s multi-target effects in complex pathways (e.g., NMDAR and Caspase-3 inhibition)?
- Tools : Apply network pharmacology (Cytoscape, STRING) to map protein-protein interactions and pathway enrichment (KEGG, Reactome). Use multivariate regression to correlate binding affinities with functional outcomes .
- Reproducibility : Report effect sizes (Cohen’s d) and confidence intervals for docking scores and IC₅₀ values .
Q. How to design a study investigating synergistic effects of this compound with other neuroprotectants?
- Protocol : Use combination index (CI) analysis via CompuSyn software. Test ratios of this compound and co-agents (e.g., NMDA antagonists) in OGD models .
- Data interpretation : Apply Bliss independence or Loewe additivity models to distinguish synergistic vs. additive effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
